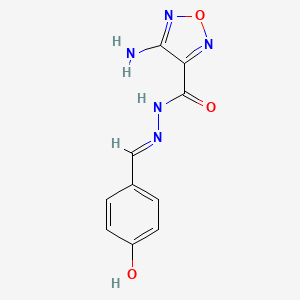![molecular formula C20H26N6O2 B6109498 1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]triazole-4-carboxamide](/img/structure/B6109498.png)
1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.
Attachment of the Indole Moiety: The indole moiety is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.
Incorporation of the Diethylamino Group: The diethylamino group is added through an alkylation reaction, where diethylamine reacts with a suitable alkyl halide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]triazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures.
Applications De Recherche Scientifique
1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on cellular processes, including cell signaling pathways and gene expression.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and signal transduction, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]triazole-4-carboxamide can be compared with similar compounds such as:
1-[2-(dimethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]triazole-4-carboxamide: This compound has a dimethylamino group instead of a diethylamino group, which may affect its chemical properties and biological activity.
1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]imidazole-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-methylindol-1-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-4-24(5-2)19(27)14-25-13-17(22-23-25)20(28)21-10-11-26-15(3)12-16-8-6-7-9-18(16)26/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLZJTGCTALANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(N=N1)C(=O)NCCN2C(=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6109415.png)
![N,N-dimethyl-2-{4-[3-(4-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6109417.png)
![(3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol](/img/structure/B6109421.png)

![1-(Diethylamino)-3-[2-methoxy-4-[[methyl(2-morpholin-4-ylethyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B6109442.png)
![4-[(1-acetyl-4-piperidinyl)amino]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B6109447.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6109452.png)
![[(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B6109465.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B6109466.png)
![N-(1,3-benzoxazol-2-ylmethyl)-1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6109473.png)
![1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol](/img/structure/B6109478.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B6109481.png)
![2-chloro-N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B6109488.png)
methanone](/img/structure/B6109495.png)
